molecular formula C16H14N2O B14027914 2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole

2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole

Cat. No.: B14027914
M. Wt: 251.30 g/mol
InChI Key: UZGJIGDOBYDPOH-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

251.30 g/mol

IUPAC Name

2-(7-deuterio-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D

InChI Key

UZGJIGDOBYDPOH-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C2CCN(CC2=C1)C3=NC4=CC=CC=C4O3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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